Cyclohexanecarboxylic acid, 4-((1-aziridinyl(bis(2-chloroethyl)amino)phosphinyl)amino)-, ethyl ester, cis-
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Overview
Description
Cyclohexanecarboxylic acid, 4-((1-aziridinyl(bis(2-chloroethyl)amino)phosphinyl)amino)-, ethyl ester, cis- is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexane ring, a carboxylic acid group, and a phosphinyl group with aziridinyl and bis(2-chloroethyl)amino substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the cyclohexanecarboxylic acid core, the introduction of the phosphinyl group, and the attachment of the aziridinyl and bis(2-chloroethyl)amino substituents. Common synthetic methods may include:
Cyclohexanecarboxylic Acid Formation: This can be achieved through the oxidation of cyclohexane or cyclohexanol.
Phosphinyl Group Introduction: This step may involve the reaction of cyclohexanecarboxylic acid with a phosphinylating agent.
Aziridinyl and Bis(2-chloroethyl)amino Substituents: These groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexane ring or the carboxylic acid group.
Reduction: Reduction reactions could target the phosphinyl group or the aziridinyl substituent.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield cyclohexanone derivatives, while reduction could produce cyclohexanol derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biochemical Studies: It may be used in studies involving enzyme interactions or metabolic pathways.
Medicine
Pharmaceutical Research:
Industry
Material Science: The compound could be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with molecular targets such as enzymes, receptors, or DNA. The aziridinyl and bis(2-chloroethyl)amino groups suggest potential alkylating activity, which could lead to the formation of covalent bonds with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic Acid Derivatives: Compounds with similar cyclohexane and carboxylic acid structures.
Phosphinyl Compounds: Molecules containing phosphinyl groups with various substituents.
Aziridinyl Compounds: Compounds featuring aziridinyl groups, often used in alkylating agents.
Uniqueness
This compound’s unique combination of functional groups (cyclohexane, carboxylic acid, phosphinyl, aziridinyl, and bis(2-chloroethyl)amino) sets it apart from other similar compounds, potentially offering distinct chemical and biological properties.
Properties
CAS No. |
117112-31-9 |
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Molecular Formula |
C15H28Cl2N3O3P |
Molecular Weight |
400.3 g/mol |
IUPAC Name |
ethyl 4-[[aziridin-1-yl-[bis(2-chloroethyl)amino]phosphoryl]amino]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H28Cl2N3O3P/c1-2-23-15(21)13-3-5-14(6-4-13)18-24(22,20-11-12-20)19(9-7-16)10-8-17/h13-14H,2-12H2,1H3,(H,18,22) |
InChI Key |
YQPVKQDAGSMACP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)NP(=O)(N2CC2)N(CCCl)CCCl |
Origin of Product |
United States |
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